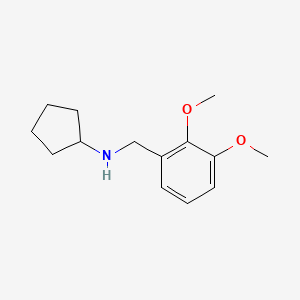

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

CAS No.: 356094-55-8

Cat. No.: VC2328973

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 356094-55-8 |

|---|---|

| Molecular Formula | C14H21NO2 |

| Molecular Weight | 235.32 g/mol |

| IUPAC Name | N-[(2,3-dimethoxyphenyl)methyl]cyclopentanamine |

| Standard InChI | InChI=1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 |

| Standard InChI Key | PDRRFTJCMRGAFB-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1OC)CNC2CCCC2 |

| Canonical SMILES | COC1=CC=CC(=C1OC)CNC2CCCC2 |

Introduction

Chemical Identity and Properties

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is an organic compound characterized by distinct chemical and physical properties that make it relevant for research applications. The compound's basic information is summarized in Table 1.

Table 1: Chemical Identity of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

| Parameter | Value |

|---|---|

| CAS Registry Number | 356094-55-8 |

| Molecular Formula | C14H21NO2 |

| Molecular Weight | 235.32 g/mol |

| IUPAC Name | N-(2,3-dimethoxybenzyl)cyclopentanamine |

| Common Synonyms | CHEMBRDG-BB 5568379; AKOS JY2026594; UKRORGSYN-BB BBV-120125; Benzenemethanamine, N-cyclopentyl-2,3-dimethoxy- |

The physical properties of this compound, while primarily derived from predictive models rather than experimental measurements, offer valuable insights for handling and applications as shown in Table 2.

Table 2: Physical Properties of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

| Property | Value | Note |

|---|---|---|

| Boiling Point | 332.1±27.0 °C | Predicted |

| Density | 1.05±0.1 g/cm³ | Predicted |

| pKa | 9.47±0.20 | Predicted |

| Physical State | Presumed liquid at room temperature | Based on related compounds |

| Minimum Purity (Commercial) | 95% | As supplied by vendors |

The compound features several functional groups that contribute to its chemical reactivity and potential biological activity, including a secondary amine linkage and two methoxy groups in the ortho and meta positions of the benzyl moiety .

Structural Characteristics

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine contains several key structural elements that define its chemical behavior. The molecule consists of a cyclopentyl ring connected to a 2,3-dimethoxybenzyl group through a secondary amine. This arrangement creates a flexible molecule with multiple potential conformations.

The compound possesses specific structural features including:

-

A five-membered cyclopentyl ring

-

A benzyl group with two methoxy substituents at positions 2 and 3

-

A secondary amine (-NH-) linking these two components

-

Multiple rotatable bonds allowing conformational flexibility

Computational analysis of the molecule indicates it has 5 rotatable bonds and can form hydrogen bonds through its nitrogen atom (hydrogen bond donor) and oxygen atoms in the methoxy groups (hydrogen bond acceptors) . The topological polar surface area is approximately 30.5 Ų, suggesting moderate membrane permeability potential .

Commercial sources typically provide the compound with a minimum purity of 95%, suitable for research applications . Specialized suppliers may offer higher purity grades for specific research requirements.

Related Compounds

Several structurally related compounds have been identified in the literature and commercial sources. Table 4 presents a comparison of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine with its closely related analogs.

Table 4: Comparison of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine with Related Compounds

The positional isomerism of the methoxy groups in these related compounds likely results in different physicochemical properties and potentially distinct biological activities. The hydrochloride salt form may offer improved water solubility compared to the free base.

Future Research Directions

Based on analysis of the literature and structural features of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine, several promising research directions emerge:

-

Exploration of its potential as a building block in the synthesis of histamine receptor ligands, particularly histamine-3 receptor compounds, given the structural similarities to compounds mentioned in patent literature

-

Investigation of structure-activity relationships by systematic modification of the cyclopentyl ring and dimethoxybenzyl moieties to optimize properties for specific biological targets

-

Development of improved synthetic routes with higher yields and stereoselectivity if applicable

-

Comprehensive pharmacological profiling to better understand its potential therapeutic applications, particularly given its classification as a bioactive small molecule

The current literature suggests particular promise for exploration in the context of cyclopropylamine derivatives as potential histamine-3 receptor ligands, which have applications in treating various conditions and disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume